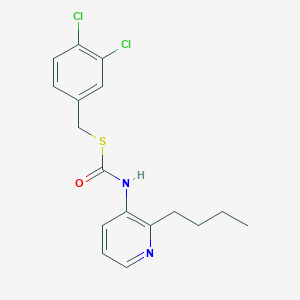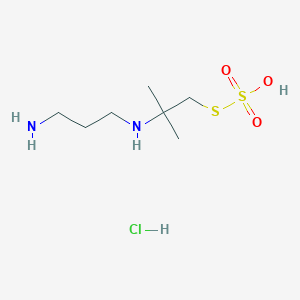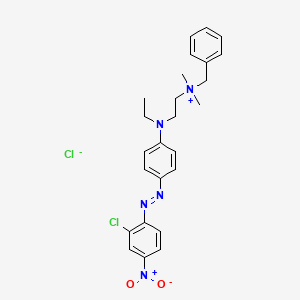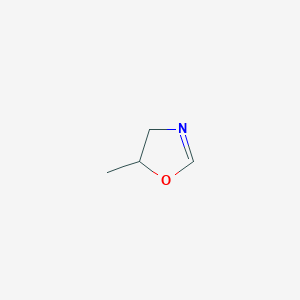
Propionic acid, pentachloro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propionic acid, pentachloro- is a chlorinated derivative of propionic acid. It is a colorless, oily liquid with a pungent odor. This compound is primarily used in various industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Propionic acid, pentachloro- can be synthesized through the chlorination of propionic acid. The reaction involves the substitution of hydrogen atoms in propionic acid with chlorine atoms. This process typically requires the presence of a catalyst and is carried out under controlled conditions to ensure the complete substitution of hydrogen atoms.
Industrial Production Methods
The industrial production of propionic acid, pentachloro- involves the chlorination of propionic acid using chlorine gas. The reaction is carried out in a reactor vessel at elevated temperatures and pressures. The product is then purified through distillation to remove any unreacted starting materials and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Propionic acid, pentachloro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form pentachloropropionic acid.
Reduction: It can be reduced to form less chlorinated derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like hydroxide ions can be used to substitute chlorine atoms.
Major Products Formed
Oxidation: Pentachloropropionic acid.
Reduction: Less chlorinated derivatives of propionic acid.
Substitution: Hydroxylated derivatives of propionic acid.
Applications De Recherche Scientifique
Propionic acid, pentachloro- has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various chlorinated compounds.
Biology: It is studied for its potential antimicrobial properties.
Medicine: Research is being conducted to explore its potential use as an antimicrobial agent.
Industry: It is used in the production of herbicides and pesticides.
Mécanisme D'action
The mechanism of action of propionic acid, pentachloro- involves the interaction of its chlorine atoms with biological molecules. The chlorine atoms can form covalent bonds with nucleophilic sites in proteins and nucleic acids, leading to the disruption of cellular functions. This compound can also generate reactive oxygen species, which can cause oxidative damage to cellular components.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Trichloroacetic acid
- Tetrachloroethylene
- Hexachlorobenzene
Uniqueness
Propionic acid, pentachloro- is unique due to its specific chlorination pattern and its ability to undergo a wide range of chemical reactions
Propriétés
IUPAC Name |
2,2,3,3,3-pentachloropropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3HCl5O2/c4-2(5,1(9)10)3(6,7)8/h(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTVIFDMVZHUZOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(C(Cl)(Cl)Cl)(Cl)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3HCl5O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00179346 |
Source


|
| Record name | Propionic acid, pentachloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00179346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.3 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24598-45-6 |
Source


|
| Record name | Propionic acid, pentachloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024598456 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propionic acid, pentachloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00179346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Benzamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(2-chloro-4-nitrophenyl)azo]phenyl]-](/img/structure/B14696307.png)

![(1R,4R,5R,9R,10S,12R,13S,14R)-5,9,13-trimethylpentacyclo[11.2.1.01,10.04,9.012,14]hexadecane-5-carboxylic acid](/img/structure/B14696318.png)



![2-[(Diethylamino)methyl]-4-(2,4,4-trimethylpentan-2-yl)phenol](/img/structure/B14696338.png)

